Cianidina 3-O-soforósido

Descripción general

Descripción

Cyanidin 3-O-sophoroside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is particularly abundant in red raspberries and other berries. This compound is known for its vibrant color and potential health benefits, including antioxidant properties .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cyanidin 3-O-sophoroside exhibits notable pharmacological properties, particularly in cancer treatment and cellular protection.

Anticancer Activity

Recent studies have highlighted the synergistic effects of cyanidin 3-O-sophoroside in combination with other compounds, such as quercetin, in inhibiting the activity of ATP-binding cassette sub-family B member 1 (ABCB1), a protein associated with multidrug resistance in cancer cells. The combination treatment has shown a significant reduction in substrate transport and ATPase activity, suggesting a potential application in chemotherapy protocols for multidrug-resistant tumors .

Cytoprotective Effects

Cyanidin 3-O-sophoroside has demonstrated protective effects against oxidative stress-induced damage in human keratinocytes. It helps reduce intracellular reactive oxygen species and protects against apoptosis caused by ultraviolet B radiation . This cytoprotective effect indicates its potential use in dermatological formulations aimed at preventing skin damage.

Antioxidant Properties

Cyanidin 3-O-sophoroside is recognized for its strong antioxidant capabilities. It scavenges free radicals and reduces oxidative stress, which is crucial for mitigating chronic diseases such as cardiovascular diseases and diabetes .

Anti-inflammatory Effects

Research indicates that cyanidin 3-O-sophoroside can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation. Its anti-inflammatory properties may be leveraged in dietary supplements aimed at reducing inflammation-related disorders .

Food Industry Applications

Cyanidin 3-O-sophoroside is widely utilized in the food industry due to its natural colorant properties and health benefits.

Natural Colorant

As a natural pigment, cyanidin 3-O-sophoroside is used to enhance the color of various food products, providing an appealing aesthetic while also contributing health benefits associated with anthocyanins .

Functional Food Development

The incorporation of cyanidin 3-O-sophoroside into functional foods is gaining traction due to its health-promoting effects. Foods enriched with this compound are marketed as beneficial for heart health and overall wellness .

Cosmetic Applications

The antioxidant and anti-inflammatory properties of cyanidin 3-O-sophoroside make it a valuable ingredient in cosmetic formulations.

Skin Care Products

Cyanidin 3-O-sophoroside is increasingly included in skin care products aimed at protecting the skin from environmental stressors and aging effects. Its ability to enhance skin hydration and elasticity further supports its application in cosmetics .

Comparative Analysis of Cyanidin 3-O-sophoroside with Other Anthocyanins

To better understand the unique properties of cyanidin 3-O-sophoroside, a comparative analysis with other common anthocyanins is presented below:

| Property/Anthocyanin | Cyanidin 3-O-sophoroside | Cyanidin 3-O-glucoside | Delphinidin |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | High |

| Cytoprotective Effects | Strong | Moderate | Low |

| Color Stability | Moderate | High | Moderate |

| Synergistic Effects | Notable with Quercetin | Limited | Limited |

| Applications | Food, Pharma, Cosmetic | Food, Pharma | Food |

Mecanismo De Acción

Target of Action

Cyanidin 3-O-sophoroside (C3S) is a potent non-competitive reversible inhibitor of the enzyme Polyphenol oxidase (PPO) . PPO is an enzyme that catalyzes the oxidation of phenols to quinones, which then polymerize to form brown pigments .

Mode of Action

C3S interacts with PPO to inhibit its activity, thereby preventing the browning process in fruits and vegetables . This interaction enhances the antioxidant damage capacity of fruits and prolongs their storage period .

Biochemical Pathways

C3S is part of the anthocyanin biosynthesis pathway . Anthocyanins are a subclass of flavonoids characterized by a 2-phenylbenzopyrylium unit . They are derived along the flavonoid modification pathways and further separated into three types, pelargonidin, cyanidin, and delphinidin, due to the different number of hydroxyl groups in the phenyl group .

Pharmacokinetics

This suggests that C3S may have a relatively long half-life and could potentially be absorbed into the enterocytes, contributing to its antioxidant potential .

Result of Action

The primary result of C3S’s action is its antioxidant activity. By inhibiting PPO, C3S prevents the browning process, which is often associated with oxidative damage . This enhances the antioxidant damage capacity of fruits, prolonging their storage period . Additionally, C3S has been found to have a synergistic inhibitory effect on ABCB1, a protein involved in chemotherapy resistance in malignancies, when applied together with quercetin .

Action Environment

The action of C3S can be influenced by environmental factors such as pH. For instance, the UV–vis absorption spectra and color index of C3S change with increasing pH . This suggests that the efficacy and stability of C3S could be affected by the pH of its environment .

Análisis Bioquímico

Biochemical Properties

Cyanidin 3-O-sophoroside plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit polyphenol oxidase, an enzyme responsible for the browning of fruits and vegetables . This interaction helps in maintaining the color and quality of produce. Additionally, Cyanidin 3-O-sophoroside exhibits free radical scavenging activity, which protects cells from oxidative damage .

Cellular Effects

Cyanidin 3-O-sophoroside influences various cellular processes. It has been found to protect neuronal cells and improve cognitive function in animal models of Alzheimer’s disease . This compound also exhibits anti-inflammatory properties, which can help in reducing inflammation in various cell types . Furthermore, Cyanidin 3-O-sophoroside has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, thereby contributing to its protective effects on cells .

Molecular Mechanism

The molecular mechanism of Cyanidin 3-O-sophoroside involves its interaction with various biomolecules. It binds to proteins and enzymes, inhibiting or activating their functions. For example, Cyanidin 3-O-sophoroside has been shown to inhibit the activity of polyphenol oxidase, thereby preventing the browning of fruits and vegetables . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions contribute to its antioxidant, anti-inflammatory, and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanidin 3-O-sophoroside can change over time. The stability and degradation of this compound are influenced by factors such as pH and temperature . Studies have shown that Cyanidin 3-O-sophoroside is relatively stable under acidic conditions but can degrade under alkaline conditions . Long-term exposure to Cyanidin 3-O-sophoroside has been found to have protective effects on cellular function, reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of Cyanidin 3-O-sophoroside vary with different dosages in animal models. At lower doses, it has been shown to have protective effects on the heart and brain, reducing oxidative stress and inflammation . At higher doses, Cyanidin 3-O-sophoroside can exhibit toxic effects, leading to adverse outcomes such as liver damage . Therefore, it is important to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

Cyanidin 3-O-sophoroside is involved in various metabolic pathways. It is metabolized by enzymes such as glycosyltransferases, which add sugar moieties to the compound, enhancing its stability and solubility . This compound also interacts with other enzymes and cofactors involved in the biosynthesis and degradation of anthocyanins . These interactions can affect metabolic flux and the levels of various metabolites in cells.

Transport and Distribution

Cyanidin 3-O-sophoroside is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it has been shown to interact with anthocyanin transporters, which facilitate its movement across cell membranes . This compound can also bind to proteins in the bloodstream, enhancing its distribution to various tissues . These interactions influence its localization and accumulation in different parts of the body.

Subcellular Localization

The subcellular localization of Cyanidin 3-O-sophoroside is influenced by various factors, including targeting signals and post-translational modifications. Studies have shown that this compound can localize to the cytosol, where it interacts with enzymes and other biomolecules . Additionally, Cyanidin 3-O-sophoroside can be transported to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its protective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyanidin 3-O-sophoroside can be isolated from natural sources such as red raspberries using column chromatography techniques. The process typically involves the use of Amberlite XAD-7 and Sephadex LH-20 columns to purify the compound from acidified methanolic extracts .

Industrial Production Methods: Industrial production of cyanidin 3-O-sophoroside involves similar chromatographic techniques on a larger scale. The purity of the isolated compound can exceed 85%, making it suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Cyanidin 3-O-sophoroside undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the pH of the environment and the presence of specific reagents .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, often involving the hydroxyl groups on the anthocyanin structure.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield dihydro derivatives .

Comparación Con Compuestos Similares

- Cyanidin 3-O-glucoside

- Cyanidin 3-O-rutinoside

- Delphinidin 3-O-sophoroside

- Pelargonidin 3-O-sophoroside

Cyanidin 3-O-sophoroside stands out for its specific structural features and potential health benefits, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Cyanidin 3-O-sophoroside (C3S) is an anthocyanin compound predominantly found in various fruits and vegetables, known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activities of C3S, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

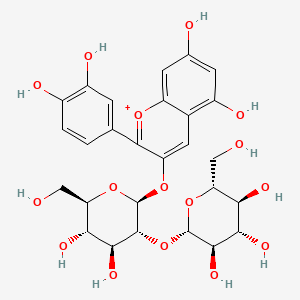

Cyanidin 3-O-sophoroside is a glycoside of cyanidin, characterized by its sugar moiety, which enhances its solubility and bioavailability. The chemical structure can be represented as follows:

- Molecular Formula : C21H21O11

- Molecular Weight : 449.39 g/mol

The compound exhibits a vibrant red color in acidic conditions, making it a valuable natural dye in food products.

1. Antioxidant Activity

C3S demonstrates significant antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that C3S can scavenge free radicals effectively. For instance, in a study examining various anthocyanins, C3S exhibited a high ORAC (Oxygen Radical Absorbance Capacity) value, indicating its strong radical scavenging ability .

2. Inhibition of Polyphenol Oxidase (PPO)

Recent research highlighted the non-competitive inhibition of polyphenol oxidase (PPO) by C3S extracted from Garcinia mangostana (mangosteen). The study revealed that C3S could significantly reduce PPO activity, which is responsible for enzymatic browning in fruits. This inhibition was confirmed through various assays, including Lineweaver-Burk plots and fluorescence spectroscopy . The findings suggest that C3S could be utilized as a natural anti-browning agent in the food industry.

| Parameter | Value |

|---|---|

| Inhibition Type | Non-competitive |

| Binding Energy | -8.124 kcal/mol |

| Activation Energy | 4.654 ± 0.1091 kJ/mol |

3. Interaction with ABC Transporters

C3S has been studied for its effects on ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein). Research indicates that C3S can lower ATPase activity when combined with quercetin, enhancing the inhibition of drug transport . This interaction suggests potential applications in improving drug delivery systems and overcoming multidrug resistance in cancer therapy.

4. Synergistic Effects with Other Compounds

The combination of C3S with other flavonoids like quercetin has shown synergistic effects in inhibiting ABCB1-mediated transport. When administered together, these compounds significantly increased the inhibition of substrate transport compared to their individual effects . This finding opens avenues for developing combination therapies that enhance the efficacy of chemotherapeutic agents.

Case Study 1: Anti-Browning Agent

In a practical application study involving fresh-cut apples, the use of C3S resulted in a marked decrease in browning index and extended shelf life. The study demonstrated that C3S could effectively maintain the quality and appearance of fresh produce during storage .

Case Study 2: Cancer Treatment Potential

A clinical study explored the potential of C3S in enhancing the effectiveness of chemotherapy drugs by inhibiting ABCB1 transporters in cancer cells. Results indicated that co-treatment with C3S and standard chemotherapeutics improved drug accumulation within resistant cancer cells .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYMMDGPXYVCER-WGNLCONDSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31O16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.